![molecular formula C16H14F2N4S B11082598 N-(4-fluorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B11082598.png)
N-(4-fluorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine
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Overview
Description
- This compound belongs to the class of triazole derivatives and contains both fluorine and sulfur atoms in its structure.
N-(4-fluorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine: is a chemical compound with the following properties:
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial or antifungal properties).
Medicine: Research into its pharmacological effects and potential therapeutic applications.
Industry: May serve as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
N-(4-fluorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of the compound.
- Molecular Formula : C16H16F2N4S
- Molecular Weight : 350.39 g/mol
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound possess activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Properties
Triazole derivatives have been evaluated for their anticancer effects. In vitro studies suggest that this compound can induce apoptosis in cancer cells. The compound's ability to inhibit specific enzymes involved in cancer progression has been noted, including:
- Histone Deacetylases (HDACs) : Inhibition of HDACs has been linked to increased acetylation of histones and subsequent reactivation of tumor suppressor genes.
Anti-inflammatory Effects
The compound's triazole structure may contribute to anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators.
Research Findings and Case Studies
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Disruption of cell wall synthesis | |
Anticancer | HDAC inhibition; apoptosis induction | |
Anti-inflammatory | COX inhibition |
Case Study: Anticancer Activity Evaluation
In a recent study, this compound was tested against various cancer cell lines. The results showed that the compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity:
Properties
Molecular Formula |
C16H14F2N4S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14F2N4S/c17-14-5-1-12(2-6-14)9-20-22-11-19-21-16(22)23-10-13-3-7-15(18)8-4-13/h1-8,11,20H,9-10H2 |
InChI Key |
IWPLTWOKMRAKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNN2C=NN=C2SCC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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